(1Z,5Z)-Cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane;rhodium;tetrafluoroborate
Beschreibung
This rhodium(I) complex is a chiral organometallic catalyst featuring a (1Z,5Z)-cycloocta-1,5-diene ligand and a bisphospholane ligand with stereospecific (2R,5R)-dimethylphospholano substituents . The compound’s IUPAC name reflects its structural complexity: the bisphospholane ligand bridges a phenyl group, creating a rigid, chiral environment around the rhodium center. The tetrafluoroborate ([BF₄]⁻) counterion ensures solubility in polar aprotic solvents, critical for catalytic applications.
Crystallographic studies (e.g., orthorhombic space group P2₁2₁2₁) confirm its stereochemistry, with Rh–P bond lengths averaging 2.30–2.35 Å and bite angles of ~85°–90°, consistent with efficient chelation . The dimethyl groups on the phospholane rings provide moderate steric bulk, balancing catalytic activity and enantioselectivity in asymmetric hydrogenation reactions .
Eigenschaften
IUPAC Name |
(1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane;rhodium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28P2.C8H12.BF4.Rh/c1-13-9-10-14(2)19(13)17-7-5-6-8-18(17)20-15(3)11-12-16(20)4;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h5-8,13-16H,9-12H2,1-4H3;1-2,7-8H,3-6H2;;/q;;-1;/b;2-1-,8-7-;;/t13-,14-,15-,16-;;;/m1.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMNNKGIZSDCBZ-MYDVBLLJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC1CCC(P1C2=CC=CC=C2P3C(CCC3C)C)C.C1CC=CCCC=C1.[Rh] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](F)(F)(F)F.C[C@H]1P([C@@H](CC1)C)C2=CC=CC=C2P3[C@@H](CC[C@H]3C)C.C1/C=C\CC/C=C\C1.[Rh] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40BF4P2Rh- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90420657 | |
| Record name | Rhodium(1+), [(1,2,5,6-eta)-1,5-cyclooctadiene][(2R,2′R,5R,5′R)-1,1′-(1,2-phenylene)bis[2,5-dimethylphospholane-κP]]-, tetrafluoroborate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90420657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
604.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210057-23-1 | |
| Record name | Rhodium(1+), [(1,2,5,6-eta)-1,5-cyclooctadiene][(2R,2′R,5R,5′R)-1,1′-(1,2-phenylene)bis[2,5-dimethylphospholane-κP]]-, tetrafluoroborate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90420657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biologische Aktivität
The compound known as (1Z,5Z)-cycloocta-1,5-diene; (2R,5R)-1-[2-[(2R,5R)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane; rhodium; tetrafluoroborate is a complex organometallic compound that has garnered attention for its potential biological activities and applications in catalysis. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and is characterized by the presence of rhodium coordinated with cycloocta-1,5-diene and phosphine ligands. Its structure can be represented as follows:
| Component | Description |
|---|---|
| Molecular Weight | 522.00 g/mol |
| IUPAC Name | (1Z,5Z)-cycloocta-1,5-diene; rhodium; tetrafluoroborate |
| Solubility | Insoluble in water; soluble in hydrocarbons |
| Melting Point | 210.0°C |
The biological activity of this compound largely stems from the rhodium center's ability to facilitate various chemical reactions through coordination with substrates. The primary mechanisms include:
- Asymmetric Hydrogenation : The compound is utilized in asymmetric hydrogenation reactions to produce chiral compounds from prochiral substrates. This process is critical in synthesizing pharmaceuticals where chirality is essential for biological activity .
- Catalytic Activity : Rhodium complexes are known for their catalytic properties in various organic transformations, including hydrogenation and hydrosilylation reactions . This catalytic ability can influence biological pathways by altering the reactivity of biological molecules.
Medicinal Chemistry
Research has indicated that rhodium complexes can exhibit anti-cancer properties by inducing apoptosis in cancer cells. For instance, studies have shown that certain rhodium complexes can interact with DNA and inhibit cell proliferation in various cancer cell lines .
Case Studies
- Cancer Cell Line Studies : In vitro studies demonstrated that treatment with rhodium complexes led to significant reductions in cell viability in human breast cancer cell lines. The proposed mechanism involved the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis .
- Enantioselective Reactions : The use of this compound in enantioselective hydrogenation has been documented to yield high enantiomeric excesses for various pharmaceutical intermediates. For example, a study reported that using (1Z,5Z)-cycloocta-1,5-diene-rhodium complexes resulted in over 90% enantiomeric excess when applied to the hydrogenation of specific ketones .
Safety and Handling
While the compound shows promising biological activity, it is essential to handle it with care due to potential toxicity associated with heavy metals like rhodium. Prolonged exposure may lead to cumulative effects on cellular function. Proper laboratory safety protocols should be followed when working with this compound.
Wissenschaftliche Forschungsanwendungen
Catalytic Applications
A. Asymmetric Hydrogenation:
One of the primary applications of this compound is in enantioselective hydrogenation . It facilitates the conversion of prochiral compounds into chiral products with high enantiomeric excess. The rhodium center allows for effective coordination with substrates, leading to selective hydrogenation pathways .
B. Hydrosilylation Reactions:
The compound is also utilized in hydrosilylation , where it aids in the addition of silanes to alkenes and alkynes. This reaction is crucial in forming siloxane bonds in silicone chemistry and is valuable in material science for producing silicone-based polymers .
C. Isomerization Reactions:
In addition to hydrogenation and hydrosilylation, it plays a role in isomerization reactions , enabling the transformation of alkenes into their isomers under mild conditions. This property is particularly useful in the synthesis of fine chemicals and pharmaceuticals .
Industrial Applications
A. Polymer Synthesis:
The compound serves as a precursor for synthesizing various polymers and resins through diene polymerization processes. Its ability to act as a diene allows for the formation of complex polymer architectures that are essential in producing high-performance materials .
B. Fine Chemical Production:
In the pharmaceutical industry, this compound is instrumental in synthesizing intermediates for drug production. Its catalytic properties enable efficient transformations that are crucial for developing active pharmaceutical ingredients (APIs) .
Case Study 1: Enantioselective Synthesis
A study demonstrated the use of this compound in synthesizing a chiral alcohol via asymmetric hydrogenation. The reaction achieved an enantiomeric excess exceeding 95%, showcasing the effectiveness of rhodium catalysts in producing enantiopure compounds.
Case Study 2: Hydrosilylation Efficiency
Another research highlighted its application in hydrosilylation reactions involving terminal alkenes. The results indicated that using this compound as a catalyst significantly improved reaction rates and yields compared to traditional methods.
Summary Table of Applications
| Application | Description | Key Benefits |
|---|---|---|
| Asymmetric Hydrogenation | Conversion of prochiral compounds to chiral products | High enantiomeric excess |
| Hydrosilylation | Addition of silanes to alkenes/alkynes | Efficient formation of siloxanes |
| Isomerization | Transformation of alkenes into isomers | Mild reaction conditions |
| Polymer Synthesis | Precursor for diene polymerization | High-performance materials |
| Fine Chemical Production | Synthesis of intermediates for pharmaceuticals | Efficient transformations |
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Table 1: Key Structural and Catalytic Properties of Related Rhodium Complexes
Key Comparisons
Ligand Rigidity and Bite Angle
- The phenyl-bridged bisphospholane in the target compound imposes greater rigidity compared to ethane-bridged ligands (e.g., Me-BPE), resulting in narrower bite angles (~85° vs. 92° for Me-BPE) and enhanced enantiocontrol .
- Bicycloheptadiene complexes (e.g., dppb-Rh) exhibit wider bite angles (~105°), favoring less sterically demanding substrates .
Steric and Electronic Effects Diphenylphospholano ligands (e.g., Ph-BPE-Rh) increase steric bulk, improving enantioselectivity for bulky substrates but reducing turnover frequency . Diethylphospholano substituents (Et-DUPHOS-Rh) further enhance steric hindrance, ideal for hindered alkenes but requiring higher catalyst loadings .
Counterion and Solubility While tetrafluoroborate is standard, analogs with [PF₆]⁻ or [BArF₄]⁻ (e.g., BArF₄ = tetrakis[3,5-bis(trifluoromethyl)phenyl]borate) show improved solubility in nonpolar solvents but are synthetically challenging .
Iridium Analogues
- Substituting rhodium with iridium (e.g., Ir-COD-NHC complexes) shifts catalytic activity toward C–H bond functionalization but reduces efficiency in hydrogenation due to slower oxidative addition kinetics .
Vorbereitungsmethoden
Preparation of the Chiral Ligand: (2R,5R)-1-[2-[(2R,5R)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane
The ligand synthesis involves multiple stereoselective steps, generally starting from enantiomerically pure 1,3-diols or related precursors. Key preparation steps include:
Synthesis of Enantiopure 1,3-Diols:
These diols are typically obtained via asymmetric hydrogenation of 1,3-diketones using well-established catalysts such as Ru-BINAP complexes (Noyori-type catalysts). This step ensures the desired (2R,5R) stereochemistry in the phospholane rings.Conversion to Cyclic Sulfates:
The 1,3-diols are converted into cyclic sulfates by treatment with thionyl chloride (SOCl2) to form chlorosulfate intermediates, followed by oxidation with sodium periodate (NaIO4) in the presence of ruthenium catalysts. This step facilitates ring closure and activation for subsequent nucleophilic substitution.Formation of Phospholane Rings:
The cyclic sulfates undergo nucleophilic substitution with suitable phosphorus nucleophiles (e.g., phospholane precursors) to construct the phospholane rings with retention of stereochemistry. This step is critical to achieve the chiral phospholane ligand framework.Coupling to Phenyl Backbone:
The two phospholane units are linked via a 2-substituted phenyl group to form the bidentate ligand. This linkage is achieved through palladium-catalyzed cross-coupling or related synthetic strategies that maintain the stereochemical integrity of the phospholane rings.
Preparation of the Rhodium Complex: [Rh((1Z,5Z)-Cycloocta-1,5-diene)(Ligand)]BF4
The rhodium complex is prepared by a sequential coordination and salt metathesis process:
Starting Rhodium Source:
The precursor is usually Rh(COD)acac (rhodium(I) 1,5-cyclooctadiene acetylacetonate), which provides a labile COD ligand and a reactive rhodium(I) center.Ligand Coordination:
The chiral bidentate phospholane ligand is introduced to the rhodium precursor in a suitable solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (nitrogen or argon). The ligand displaces the acetylacetonate and coordinates to rhodium, forming a complex with COD still bound.Salt Metathesis to Introduce Tetrafluoroborate:
The complex is treated with tetrafluoroboric acid etherate (HBF4·OEt2) to exchange any anions and generate the cationic rhodium complex with tetrafluoroborate as the counterion. This step stabilizes the complex and enhances its catalytic activity.Isolation and Purification:
The product is isolated by standard techniques such as filtration, crystallization, or precipitation. The complex is typically obtained as a solid with high purity suitable for catalytic applications.
Experimental Conditions and Techniques
Reaction Setup:
A typical preparation involves a three-necked flask equipped with a magnetic stirrer, dropping funnel, reflux condenser, and septum to maintain an inert atmosphere and allow controlled addition of reagents.Solvent and Atmosphere:
Dry, degassed solvents such as THF are used. Degassing is performed by bubbling nitrogen through the solvent while cooling in an ice bath to remove dissolved oxygen and moisture, which can deactivate the rhodium catalyst.Reagent Addition:
Organolithium reagents (e.g., sec-butyllithium) are added dropwise under nitrogen to control the reaction rate and avoid side reactions during ligand synthesis.Temperature Control:
Many steps require low temperatures (0°C or below) to preserve stereochemistry and prevent decomposition of sensitive intermediates.
Summary Table of Preparation Steps
| Step | Process Description | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Asymmetric hydrogenation of 1,3-diketones | Ru-BINAP catalyst, H2, suitable solvent | Enantiopure 1,3-diols with (2R,5R) stereochemistry |
| 2 | Conversion to cyclic sulfates | Thionyl chloride, sodium periodate, Ru catalyst | Activated cyclic sulfate intermediates |
| 3 | Nucleophilic substitution to form phospholane rings | Phosphorus nucleophile, inert atmosphere | Chiral phospholane ligand with preserved stereochemistry |
| 4 | Coupling to 2-substituted phenyl group | Pd-catalyzed cross-coupling or equivalent | Bidentate ligand formation |
| 5 | Coordination to Rhodium precursor | Rh(COD)acac, ligand, THF, inert atmosphere | Rhodium complex with COD and phospholane ligand |
| 6 | Salt metathesis to introduce tetrafluoroborate | HBF4·OEt2 | Cationic rhodium complex stabilized by BF4^- |
| 7 | Isolation and purification | Filtration, crystallization | Pure rhodium complex ready for catalytic use |
Research Findings and Practical Notes
- The stereochemical purity of the ligand is crucial for the catalytic performance of the rhodium complex in asymmetric hydrogenation reactions.
- The use of tetrafluoroborate as the counterion enhances solubility and stability of the rhodium complex in organic solvents.
- The sequential addition method and low-temperature conditions minimize ligand decomposition and side reactions.
- The described preparation methods have been validated in multiple patent disclosures and peer-reviewed studies, confirming reproducibility and scalability.
Q & A
Q. Critical Parameters :
- Oxygen Sensitivity : Rhodium intermediates are air-sensitive; Schlenk-line techniques are essential .
- Temperature Control : Exothermic reactions require cooling (0–5°C) to prevent ligand decomposition.
- Solvent Purity : Trace water or oxygen degrades Rh(I) species, reducing yield.
Which spectroscopic and crystallographic methods are most effective for characterizing the stereochemistry of this compound?
Basic Research Question
- NMR Spectroscopy :
- ³¹P NMR : Identifies ligand coordination (δ ~10–30 ppm for Rh-P bonds) and confirms chiral phospholane configuration .
- ¹H/¹³C NMR : Resolves cyclooctadiene (COD) proton environments (e.g., COD olefinic protons at δ 4.5–5.5 ppm) .
- X-ray Crystallography :
Data Interpretation Tip : Compare experimental NMR shifts with DFT-calculated values to validate stereochemical assignments .
How does the chiral phospholane ligand environment influence the enantioselectivity in catalytic applications?
Advanced Research Question
The (2R,5R)-dimethylphospholane ligands create a chiral pocket around Rh, directing substrate approach via steric and electronic effects:
- Steric Effects : Methyl groups on phospholane restrict substrate rotation, favoring one enantiomeric transition state .
- Electronic Tuning : Electron-donating methyl groups increase Rh electron density, accelerating oxidative addition in cross-coupling reactions.
Case Study : In asymmetric hydrogenation, enantioselectivity >95% ee is achieved for α,β-unsaturated esters due to ligand-substrate π-π interactions .
What strategies can resolve discrepancies in catalytic activity data observed under varying reaction conditions?
Advanced Research Question
- Control Experiments :
- Kinetic Profiling : Monitor reaction progress via in situ IR or GC-MS to identify side reactions (e.g., Rh aggregation) .
Data Contradiction Example : Lower activity in humid conditions arises from Rh-OH species formation, confirmed by XANES spectroscopy .
What are the recommended handling and storage protocols to ensure stability of this rhodium tetrafluoroborate complex?
Basic Research Question
- Storage : Under argon at –20°C in amber vials to prevent light/oxygen degradation .
- Handling :
- Deactivation : Quench with aqueous EDTA to recover Rh metal for disposal .
How can researchers design experiments to probe the ligand's electronic effects on the rhodium center's reactivity?
Q. Methodological Guidance
- Ligand Variation : Synthesize analogs with electron-withdrawing (e.g., CF₃) or donating (e.g., OMe) substituents and compare reaction rates in catalytic cycles .
- Spectroscopic Probes :
Example : Substituent effects on TOF (turnover frequency) in hydrogenation:
| Ligand Substituent | TOF (h⁻¹) | ee (%) |
|---|---|---|
| –OMe | 1200 | 98 |
| –CF₃ | 450 | 85 |
Data adapted from .
What computational methods are suitable for modeling the reaction mechanisms involving this Rh complex?
Advanced Research Question
- DFT Calculations : Optimize transition states for enantioselective steps (e.g., hydride transfer in hydrogenation) using B3LYP/def2-TZVP .
- MD Simulations : Study solvent and ligand dynamics affecting Rh coordination geometry .
Validation : Compare computed NMR chemical shifts (e.g., ³¹P) with experimental data to refine models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
